5-Hydroxymebendazole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

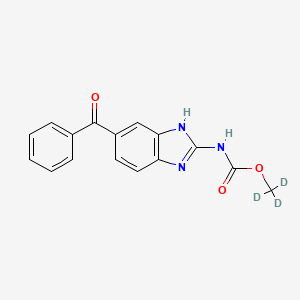

IUPAC Name |

trideuteriomethyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXLLQIJSORQAM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746829 |

Source

|

| Record name | (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-87-8 |

Source

|

| Record name | (~2~H_3_)Methyl (6-benzoyl-1H-benzimidazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-87-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hydroxymebendazole-d3: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymebendazole-d3 is the deuterated analog of 5-Hydroxymebendazole, the primary and active metabolite of the broad-spectrum anthelmintic drug, Mebendazole (B1676124). Its principal application in research and development is as an internal standard for the highly sensitive and specific quantification of 5-Hydroxymebendazole in biological matrices using mass spectrometry-based assays. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte without altering its chemical properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its use in bioanalytical methods, and an exploration of the biological pathways of its non-deuterated parent compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for method development, particularly in chromatography and mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [1] |

| Molecular Weight | 300.33 g/mol | [2][3] |

| CAS Number | 1173020-86-4 | [2] |

| IUPAC Name | trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | [2] |

| Appearance | Neat solid | [4] |

| Storage Conditions | -20°C | [4] |

Synthesis

The synthesis of this compound is analogous to that of its unlabeled counterpart, 5-Hydroxymebendazole. The key distinction is the use of a deuterated reagent to introduce the deuterium atoms. A general synthetic approach for the unlabeled compound involves the reduction of Mebendazole.[5]

Synthesis of 5-Hydroxymebendazole (for reference)

A common method for the synthesis of 5-Hydroxymebendazole is the reduction of the ketone group of Mebendazole using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol.[5]

Reaction Scheme:

Caption: Synthesis of 5-Hydroxymebendazole from Mebendazole.

To synthesize this compound, a similar protocol would be followed, utilizing a deuterated methylating agent in the final step of the Mebendazole synthesis to introduce the trideuteriomethyl group onto the carbamate (B1207046) nitrogen.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods. Below is a detailed protocol for the determination of Mebendazole and its metabolite, 5-Hydroxymebendazole, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method for Quantification in Animal Tissue

This protocol is adapted from a validated method for the determination of Mebendazole and its metabolites in pork, chicken, and horse muscle.

3.1.1. Materials and Reagents

-

This compound (Internal Standard, IS)

-

Mebendazole and 5-Hydroxymebendazole analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Ethyl acetate (B1210297), HPLC grade

-

Formic acid

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium hydroxide (B78521) (NaOH)

-

Ultrapure water

3.1.2. Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Dissolve 10 mg of each standard (Mebendazole, 5-Hydroxymebendazole, and this compound) in 10 mL of DMSO. Store at 4°C.

-

Working Standard Solutions (100 µg/mL): Dilute 1 mL of each stock solution with 9 mL of ACN.

-

Mixed Standard Solution (1.0 µg/mL): Combine 1.0 mL of the Mebendazole and 5-Hydroxymebendazole working standard solutions and dilute to 100 mL with a solution of 10 mM ammonium formate in 50:50 water:methanol.

-

Internal Standard Working Solution (1.0 µg/mL): Prepare a separate 1.0 µg/mL solution of this compound.

3.1.3. Sample Preparation

-

Homogenize 2 g of the tissue sample in a 50 mL centrifuge tube.

-

Spike the sample with the internal standard solution.

-

Add 10 mL of distilled water and homogenize.

-

Alkalinize the sample with 1 mL of 1M NaOH.

-

Extract the analytes by adding 20 mL of ethyl acetate and shaking for 10 minutes.

-

Centrifuge at 5000 rpm for 5 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Repeat the extraction step twice more with 10 mL of ethyl acetate.

-

Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with A: 10 mM ammonium formate in water and B: Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

3.1.5. MRM Transitions (Example)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mebendazole | 296.1 | 264.1 |

| 5-Hydroxymebendazole | 298.1 | 266.1 |

| This compound (IS) | 301.1 | 269.1 |

Note: The specific MRM transitions should be optimized for the instrument being used.

Quantitative Data

The use of this compound as an internal standard allows for the accurate determination of pharmacokinetic parameters of 5-Hydroxymebendazole. Table 2 summarizes key pharmacokinetic parameters of Mebendazole and its metabolites in humans.

| Parameter | Mebendazole | 5-Hydroxymebendazole | Source |

| Elimination Half-life (t½) | 2.8 - 9.0 hours | Longer than Mebendazole | [2] |

| Time to Peak Plasma Conc. (Tmax) | 1.5 - 7.25 hours | N/A | [2] |

| Peak Plasma Concentration (Cmax) | 17.5 - 500 ng/mL | Higher than Mebendazole | [2] |

| Bioavailability | <10% (oral) | N/A | [6] |

Biological Pathways and Mechanism of Action

5-Hydroxymebendazole is the active metabolite of Mebendazole. The biological activity of Mebendazole is primarily attributed to its ability to disrupt microtubule formation in parasitic helminths and, as more recently discovered, in cancer cells.[3][7]

Mebendazole Metabolism

Mebendazole is extensively metabolized in the liver, with the primary metabolic pathway being the reduction of the ketone group to a hydroxyl group, forming 5-Hydroxymebendazole.[3]

Caption: Metabolic conversion of Mebendazole to 5-Hydroxymebendazole.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action of Mebendazole and its active metabolite is the inhibition of tubulin polymerization. By binding to the colchicine-binding site of β-tubulin, it prevents the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure.[7][8] This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as those of parasites and cancerous tumors.[9][10]

Caption: Mebendazole's inhibition of tubulin polymerization and downstream effects.

Anticancer Signaling Pathways

Beyond its effects on tubulin, Mebendazole has been shown to modulate several signaling pathways implicated in cancer progression.

5.3.1. STAT3 Signaling Pathway

Mebendazole can induce the production of reactive oxygen species (ROS), which in turn inhibits the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) signaling pathway.[11] The downregulation of STAT3 signaling contributes to the induction of apoptosis and inhibition of migration in cancer cells.[11]

Caption: Mebendazole's modulation of the ROS-STAT3 signaling pathway.

5.3.2. Wnt/β-catenin Signaling Pathway

Mebendazole has also been identified as an inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key component of the Wnt/β-catenin signaling pathway.[1][12] By inhibiting TNIK, Mebendazole can suppress the transcriptional activity of TCF4/β-catenin, which is crucial for the growth of certain cancers, particularly colorectal cancer.[1]

Caption: Mebendazole's inhibition of the Wnt/β-catenin signaling pathway via TNIK.

Conclusion

This compound is an indispensable tool for the accurate quantification of the active metabolite of Mebendazole in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays ensures the reliability of pharmacokinetic and metabolic studies. A thorough understanding of the biological pathways of the parent compound, Mebendazole, provides a crucial context for interpreting these quantitative data and exploring its therapeutic potential beyond its anthelmintic applications, particularly in the field of oncology. This technical guide serves as a foundational resource for researchers and drug development professionals working with this important deuterated compound.

References

- 1. Comprehensive Modeling and Discovery of Mebendazole as a Novel TRAF2- and NCK-interacting Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of high dose mebendazole in patients treated for cystic hydatid disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The pharmacokinetics and bioavailability of a tracer dose of [3H]-mebendazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. extranet.who.int [extranet.who.int]

- 7. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Mebendazole - Wikipedia [en.wikipedia.org]

- 10. [PDF] The anthelmintic drug mebendazole induces mitotic arrest and apoptosis by depolymerizing tubulin in non-small cell lung cancer cells. | Semantic Scholar [semanticscholar.org]

- 11. Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential signaling pathways as therapeutic targets for overcoming chemoresistance in mucinous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxymebendazole-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxymebendazole-d3, a deuterated metabolite of the anthelmintic drug Mebendazole. This document details its chemical structure, and physicochemical properties, and explores its critical role as an internal standard in bioanalytical studies. The guide also outlines the metabolic pathway of Mebendazole and provides a detailed experimental protocol for the quantification of Mebendazole and its metabolites using this compound in a research setting.

Chemical Identity and Properties

This compound is the deuterated analog of 5-Hydroxymebendazole, the primary active metabolite of Mebendazole. The incorporation of three deuterium (B1214612) atoms in the methyl carbamate (B1207046) group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification assays.

Chemical Structure

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and General Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | [1] |

| Synonyms | 5-Hydroxymebendazole D3, Mebendazole-5-hydroxy D3, Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate | [1][2][3][4] |

| CAS Number | 1173020-86-4 | [1][2][5] |

| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [3] |

| Molecular Weight | 300.33 g/mol | [1][6] |

| Exact Mass | 300.13017159 Da | [1] |

| Appearance | Neat solid (often supplied as a solution) | [2] |

| Storage Conditions | -20°C | [2] |

| Solubility | Soluble in DMSO, Methanol (B129727) | [7] |

| XLogP3 | 2.3 | [1] |

Synthesis and Isotopic Labeling

While detailed, publicly available protocols for the synthesis of this compound are scarce, a plausible synthetic route can be inferred from the synthesis of its non-deuterated analog and general principles of isotopic labeling. The synthesis is likely a multi-step process:

-

Synthesis of Mebendazole-d3: The key step is the introduction of the deuterated methyl group. This is typically achieved by using a deuterated methylating agent, such as deuterated methyl chloroformate or a similar reagent, in the final step of Mebendazole synthesis, which involves the formation of the carbamate group.

-

Reduction to this compound: The resulting Mebendazole-d3 is then subjected to a reduction reaction. The benzoyl ketone group of Mebendazole-d3 is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) to yield this compound.

This "synthesis on demand" approach is common for stable isotope-labeled internal standards.[1]

Biological Context: The Metabolism of Mebendazole

Mebendazole is poorly absorbed from the gastrointestinal tract, and the absorbed fraction undergoes extensive first-pass metabolism in the liver. The primary metabolic transformation is the reduction of the ketone group to a hydroxyl group, forming 5-Hydroxymebendazole. This metabolite is considered active.

Caption: Metabolic pathway of Mebendazole to 5-Hydroxymebendazole.

Application in Bioanalysis: Experimental Protocol

This compound is primarily used as an internal standard for the quantification of Mebendazole and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chemical and physical properties to the analyte, but distinct mass, allow for accurate correction of variations during sample preparation and analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Mebendazole and its metabolites in biological samples using this compound as an internal standard.

Caption: Experimental workflow for bioanalysis using this compound.

Detailed LC-MS/MS Protocol

This protocol is adapted from a method for the determination of Mebendazole and its metabolites in animal tissues.

4.2.1. Reagents and Materials

-

This compound (Internal Standard, IS)

-

Mebendazole and 5-Hydroxymebendazole analytical standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol, HPLC grade

-

Ethyl Acetate (B1210297), HPLC grade

-

Formic Acid

-

Ammonium Formate

-

Deionized Water

-

Biological matrix (e.g., plasma, tissue homogenate)

4.2.2. Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mebendazole, 5-Hydroxymebendazole, and this compound in methanol.

-

Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to prepare working standard solutions.

-

Internal Standard Spiking Solution (100 ng/mL): Further dilute the this compound working solution with methanol.

4.2.3. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 g of homogenized tissue or 1 mL of plasma in a centrifuge tube, add 100 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Add 5 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Repeat the extraction (steps 2-5) with another 5 mL of ethyl acetate and combine the supernatants.

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.2.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | 10% B to 90% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Mebendazole: m/z 296.1 → 264.15-Hydroxymebendazole: m/z 298.1 → 266.1this compound: m/z 301.1 → 269.1 |

Note: MRM transitions should be optimized for the specific instrument used.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Mebendazole and its primary metabolite in complex biological matrices. Its use as an internal standard in LC-MS/MS assays is crucial for reliable pharmacokinetic, toxicokinetic, and drug metabolism studies in the development and clinical application of Mebendazole. This guide provides a foundational understanding of its properties and a practical framework for its application in a research environment.

References

- 1. 5-Hydroxymebendazole D3 | 1173020-86-4 | SynZeal [synzeal.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. This compound | Parasite | 1173020-86-4 | Invivochem [invivochem.com]

- 4. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 5-Hydroxymebendazole-d3

An In-depth Technical Guide to the Synthesis of 5-Hydroxymebendazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a crucial internal standard for pharmacokinetic and metabolic studies of the anthelmintic drug Mebendazole (B1676124). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and relevant biological pathways to facilitate a thorough understanding of its synthesis and application.

Introduction

Mebendazole is a broad-spectrum anthelmintic agent that functions by inhibiting the formation of microtubules in parasitic worms, leading to their death[][2]. Its primary metabolite in humans is 5-Hydroxymebendazole, formed by the reduction of the benzoyl ketone group[3]. The deuterium-labeled isotopologue, this compound, is an essential tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for accurate quantification in biological matrices by mass spectrometry[4][5]. The deuterium (B1214612) label is typically on the methyl group of the carbamate.

Proposed Synthetic Pathway

The proposed is a two-step process. The first step involves the synthesis of Mebendazole-d3 from 2-amino-5-benzoylbenzimidazole and a deuterated methylating agent. The second step is the selective reduction of the ketone group of Mebendazole-d3 to the corresponding alcohol.

Overall Reaction Scheme:

Experimental Protocols

Step 1: Synthesis of Mebendazole-d3 (methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate-d3)

This step involves the acylation of the 2-amino group of 2-amino-5-benzoylbenzimidazole with methyl-d3 chloroformate.

Materials and Reagents:

-

2-amino-5-benzoylbenzimidazole

-

Methyl-d3 chloroformate

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-benzoylbenzimidazole (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (1.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methyl-d3 chloroformate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Mebendazole-d3 by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure Mebendazole-d3.

Step 2: Synthesis of this compound

This step employs the selective reduction of the ketone functionality of Mebendazole-d3 using sodium borohydride[3].

Materials and Reagents:

-

Mebendazole-d3 (from Step 1)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (anhydrous)

-

2 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a stirring suspension of Mebendazole-d3 (1 equivalent) in dry methanol at room temperature, add an excess of sodium borohydride (10 equivalents) portion-wise[3].

-

Monitor the reaction by TLC until the starting material is consumed (approximately 8 hours)[3].

-

Quench the reaction by carefully adding 2 N HCl until the effervescence ceases[3].

-

Extract the aqueous phase with ethyl acetate (5x)[3].

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo[3].

-

Purify the crude product by column chromatography on silica gel using a suitable mobile phase (e.g., dichloromethane/methanol, 20:1 v/v) to yield pure this compound[3].

Quantitative Data

The following table summarizes the expected quantitative data for the . The values are illustrative and based on typical yields for analogous reactions.

| Parameter | Mebendazole-d3 (Step 1) | This compound (Step 2) |

| Molecular Formula | C₁₆H₁₀D₃N₃O₃ | C₁₆H₁₂D₃N₃O₃ |

| Molecular Weight | 298.32 g/mol | 300.33 g/mol |

| Theoretical Yield | ~80-90% | ~85-95% |

| Purity (by HPLC) | >98% | >98% |

| ¹H NMR | Consistent with structure | Consistent with structure |

| ¹³C NMR | Consistent with structure | Consistent with structure |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 299.1 | [M+H]⁺ at m/z 301.1 |

Visualizations

Synthesis Workflow

Caption: Proposed two-step synthesis workflow for this compound.

Mechanism of Action of Mebendazole

Caption: Mebendazole's mechanism of action via microtubule disruption.

Signaling Pathways Affected by Mebendazole

Caption: Mebendazole's inhibitory effects on key signaling pathways in cancer cells.

References

- 2. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 3. The anticancer effect of mebendazole may be due to M1 monocyte/macrophage activation via ERK1/2 and TLR8-dependent inflammasome activation | Semantic Scholar [semanticscholar.org]

- 4. Mebendazole targets essential proteins in glucose metabolism leading gastric cancer cells to death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

5-Hydroxymebendazole-d3: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 1173020-86-4

This technical guide provides an in-depth overview of 5-Hydroxymebendazole-d3, a deuterated metabolite of the anthelmintic drug Mebendazole (B1676124). It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and insights into its application and the biological context of its parent compound.

Core Compound Data

This compound is the stable isotope-labeled form of 5-Hydroxymebendazole, a major metabolite of Mebendazole.[1][2] The incorporation of three deuterium (B1214612) atoms on the methyl ester group provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[3][4] Its primary application lies in enhancing the accuracy and precision of pharmacokinetic and metabolic studies of Mebendazole.[5][6]

| Property | Value |

| CAS Number | 1173020-86-4 |

| Molecular Formula | C₁₆H₁₂D₃N₃O₃ |

| Molecular Weight | 300.33 g/mol |

| IUPAC Name | trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate |

| Synonyms | Mebendazole-5-hydroxy D3, Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate |

| Appearance | Typically a white to off-white solid |

| Purity | >98% |

| Storage | 2-8°C, protected from light |

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are considered the gold standard for ensuring analytical accuracy and reproducibility.[5] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation, matrix effects, and instrument response.[6][7] The use of a stable isotope-labeled compound like this compound minimizes analytical variability and allows for precise quantification of the unlabeled 5-Hydroxymebendazole in complex biological matrices.[5]

Caption: Workflow for Bioanalytical Quantification using a Deuterated Internal Standard.

Mebendazole: The Parent Compound - Metabolism and Mechanism of Action

Understanding the biological context of Mebendazole is crucial for studies involving its metabolites. Mebendazole is a broad-spectrum anthelmintic agent that is also being investigated for its anticancer properties.[1][8]

Metabolism and Pharmacokinetics

Following oral administration, Mebendazole undergoes extensive first-pass metabolism in the liver.[9][10] Less than 10% of the dose reaches systemic circulation.[10] The primary metabolic pathway is the reduction of the benzoyl group to form 5-Hydroxymebendazole.[2] This metabolite is then often conjugated, for instance with glucuronic acid, and excreted primarily in the bile.[2][11] The elimination half-life of Mebendazole in plasma is typically between 3 to 6 hours.[10]

| Parameter | Human (approximate values)[12] | Rat[11] |

| Bioavailability | <10% | 53% |

| Elimination Half-life | 3 - 6 hours | 3.2 hours |

| Primary Metabolite | 5-Hydroxymebendazole | 5-Hydroxymebendazole |

| Primary Excretion Route | Bile | Bile (85%) |

Mechanism of Action

Mebendazole's primary mechanism of action as an anthelmintic is the inhibition of microtubule polymerization in parasitic worms.[1][8] It binds to the β-tubulin subunit, preventing its assembly into microtubules, which are essential for cellular structure, motility, and nutrient absorption.[8] This leads to the eventual death of the parasite.[8]

In the context of oncology, Mebendazole's anticancer effects are also attributed to its interaction with tubulin, leading to mitotic arrest and apoptosis in cancer cells.[7][13] Furthermore, Mebendazole has been shown to modulate several key signaling pathways involved in cancer progression, including:

-

STAT3 Signaling: Inhibition of the STAT3 pathway.[13]

-

ERK Signaling: Mebendazole can uniquely activate the MEK-ERK pathway in certain immune cells.

-

Other Pathways: Mebendazole has also been implicated in the inhibition of pathways such as ELK/SRF, NF-κB, and MYC/MAX.[7][13]

Caption: Mebendazole's Anticancer Signaling Pathways.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of Mebendazole-d3 (Precursor) This step would involve the reaction of 5-benzoyl-2-aminobenzimidazole with deuterated methyl chloroformate (CD₃OCOCl) in an appropriate solvent and base.

Step 2: Reduction to this compound The following is a representative protocol for the reduction step, adapted from the synthesis of the unlabeled compound:

-

Dissolution: Suspend Mebendazole-d3 in a suitable alcohol solvent, such as methanol, at room temperature with stirring.

-

Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the suspension. The amount of reducing agent should be in molar excess.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, quench the reaction by the careful addition of an acidic solution (e.g., 2 N HCl).

-

Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel.

Bioanalytical Method for Quantification of 5-Hydroxymebendazole in Plasma

The following is a representative LC-MS/MS protocol for the quantification of 5-Hydroxymebendazole in a biological matrix, such as plasma, using this compound as an internal standard.

1. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of 5-Hydroxymebendazole and this compound in a suitable solvent like methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of 5-Hydroxymebendazole by serial dilution of the stock solution.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

-

LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

Representative MRM Transitions (to be optimized):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 5-Hydroxymebendazole | 298.1 | [To be determined] |

| this compound | 301.1 | [To be determined] |

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of 5-Hydroxymebendazole to this compound against the concentration of the calibration standards.

-

Determine the concentration of 5-Hydroxymebendazole in the unknown samples from the calibration curve.

Conclusion

This compound is an essential tool for researchers and drug developers working with Mebendazole. Its use as an internal standard in LC-MS/MS-based bioanalysis is critical for obtaining accurate and reliable pharmacokinetic and metabolic data. A thorough understanding of the parent compound's mechanism of action, including its effects on tubulin polymerization and various signaling pathways, provides a comprehensive framework for interpreting these quantitative studies. The experimental protocols provided herein offer a solid foundation for the synthesis and application of this important analytical standard.

References

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Emerging Perspectives on the Antiparasitic Mebendazole as a Repurposed Drug for the Treatment of Brain Cancers [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy [frontiersin.org]

In-Depth Technical Guide: 5-Hydroxymebendazole-d3

This technical guide provides a comprehensive overview of 5-Hydroxymebendazole-d3, a deuterated analog of a primary metabolite of the anthelmintic drug mebendazole (B1676124). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, its application in bioanalytical methods, and the relevant biological pathways of its parent compound.

Core Compound Data

This compound is primarily utilized as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its stable isotope-labeled nature allows for precise and accurate quantification of 5-Hydroxymebendazole (B1664658) in complex biological matrices by correcting for variability during sample preparation and analysis.

Physicochemical Properties

A summary of the key quantitative data for 5-Hydroxymebendazole and its deuterated analog is presented below.

| Property | 5-Hydroxymebendazole | This compound |

| Synonyms | (5-(hydroxy(phenyl)methyl)-1H-benzimidazol-2-yl)-carbamic acid methyl ester, MBZ-OH | Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate |

| Molecular Formula | C₁₆H₁₅N₃O₃ | C₁₆H₁₂D₃N₃O₃ |

| Molecular Weight | 297.31 g/mol | 300.33 g/mol |

| CAS Number | 60254-95-7 | 1173020-86-4 |

Experimental Protocols

The following sections detail the experimental methodologies for the bioanalysis of 5-Hydroxymebendazole using this compound as an internal standard, based on established and validated methods.

Bioanalytical Method: LC-MS/MS for Mebendazole and its Metabolites

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of mebendazole (MEB), 5-hydroxymebendazole (reduced mebendazole, RMEB), and mebendazole-amine (B1678702) (hydrolyzed mebendazole, HMEB) in animal muscle tissues.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction)

-

Homogenization: Weigh 2 g of the tissue sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add the internal standard solution, including this compound.

-

Alkalinization: Add 1 mL of 1 M sodium hydroxide (B78521) to make the sample mixture alkaline.

-

Extraction: Add 10 mL of ethyl acetate (B1210297) and homogenize for 1 minute.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of a solution of 10 mM ammonium (B1175870) formate (B1220265) and methanol (B129727) (50:50, v/v) for LC-MS/MS analysis.[2]

2. Liquid Chromatography Conditions

-

LC System: An HPLC system capable of gradient elution.

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[3][4]

-

Gradient Elution: A linear gradient is employed to separate the analytes.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

-

Injection Volume: Typically 5-10 µL.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.[1][2]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1][2]

-

Ion Source Parameters:

-

Curtain Gas: 20 psi

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V[2]

-

-

Multiple Reaction Monitoring (MRM): The transitions monitored for each analyte are summarized in the table below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Mebendazole (MEB) | 296 | 264 | 31 |

| 5-Hydroxymebendazole (RMEB) | 298 | 160 | 59 |

| Mebendazole-amine (HMEB) | 238 | 77 | 49 |

| This compound (IS) | 301 | 79 | 55 |

Data from a validated method for animal tissues.[1]

4. Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Specificity: No significant interfering peaks at the retention times of the analytes and internal standard.[2]

-

Linearity: The method should be linear over a defined concentration range, with a correlation coefficient (r²) ≥ 0.99.

-

Accuracy and Precision: Within- and between-batch accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification).[3]

-

Limit of Detection (LOD) and Quantification (LOQ): For the described method, the LOD and LOQ for all analytes were 0.07 µg/kg and 0.2 µg/kg, respectively.[1][2]

-

Recovery: The extraction efficiency of the analytes from the biological matrix.

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Stability: Analyte stability under various conditions (e.g., freeze-thaw, bench-top, long-term storage).[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of mebendazole, the parent compound of 5-Hydroxymebendazole, involves the disruption of microtubule formation in parasitic worms. This is achieved by binding to the colchicine-binding site of β-tubulin, which prevents its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake and ultimately, the death of the parasite.

In addition to its well-established role as a tubulin polymerization inhibitor, recent studies have shown that mebendazole can modulate key signaling pathways in mammalian cells, which is of interest for its potential anticancer properties. One such pathway is the MEK-ERK signaling cascade.

Mebendazole's Influence on the MEK-ERK Signaling Pathway

Mebendazole has been observed to uniquely activate the MEK-ERK pathway among several tubulin-binding agents.[5][6] This pathway is crucial for cell proliferation, differentiation, and survival. The activation of ERK (Extracellular signal-Regulated Kinase) by mebendazole may contribute to its immunomodulatory effects.[5][7]

Caption: Mebendazole's dual action on tubulin and the MEK-ERK pathway.

Experimental Workflow for Bioanalytical Method

The logical flow of a typical bioanalytical method using this compound as an internal standard is depicted below.

Caption: Workflow for LC-MS/MS analysis with an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mebendazole is unique among tubulin-active drugs in activating the MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

5-Hydroxymebendazole-d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Hydroxymebendazole-d3, a deuterated analog of a primary metabolite of the anthelmintic drug Mebendazole. Its principal application is as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, to ensure accurate quantification of 5-Hydroxymebendazole in complex biological matrices.

Core Compound Information

This compound is a stable isotope-labeled version of 5-Hydroxymebendazole, where three hydrogen atoms on the methyl carbamate (B1207046) group are replaced by deuterium. This isotopic labeling results in a compound that is chemically identical to the parent compound but has a distinct, higher molecular weight, allowing for its differentiation in mass spectrometric analysis.

Physicochemical Data

| Property | Value | Source |

| Chemical Name | Methyl-d3 (6-(hydroxy(phenyl)methyl)-1H-benzo[d]imidazol-2-yl)carbamate | [1][2] |

| Synonyms | 5-Hydroxymebendazole D3; trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate; Mebendazole-5-hydroxy D3 | [3][4] |

| CAS Number | 1173020-86-4 | [1][2][3][5] |

| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [1][5] |

| Molecular Weight | 300.33 g/mol | [3][4][5] |

While a specific Certificate of Analysis with lot-specific data on purity and isotopic enrichment is typically provided by the supplier upon purchase, general product information indicates high purity suitable for use as an analytical standard.[2]

Analytical Application: Quantification of Mebendazole Metabolites

This compound is a critical component in the development and validation of analytical methods for monitoring Mebendazole and its metabolites in various biological samples, such as animal tissues.[6] Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to more accurate and precise results.

Experimental Protocol: LC-MS/MS Analysis of Mebendazole and Metabolites in Tissue Samples

The following protocol is adapted from a validated method for the determination of Mebendazole and its metabolites in pork, chicken, and horse muscle.[6]

1. Sample Preparation and Extraction

A liquid-liquid extraction (LLE) procedure is employed to isolate the analytes from the tissue matrix.

-

Homogenization: A 2 g sample of ground tissue is homogenized with 10 mL of distilled water.

-

Internal Standard Spiking: The this compound internal standard solution is added to the homogenate.

-

Alkalinization: The sample mixture is made alkaline by adding 1 mL of 1M NaOH.

-

Extraction: The analytes are extracted with 20 mL of ethyl acetate (B1210297) by shaking for 10 minutes.

-

Centrifugation: The mixture is centrifuged at 5000 rpm for 5 minutes.

-

Supernatant Collection: The supernatant (ethyl acetate layer) is transferred to a clean tube.

-

Repeated Extraction: The extraction procedure is repeated twice more with 10 mL of ethyl acetate.

-

Evaporation and Reconstitution: The combined supernatants are evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution is performed using:

-

Mobile Phase A: 10 mM Ammonium formate (B1220265) in water

-

Mobile Phase B: Methanol

-

-

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0.0 70 30 0.5 70 30 4.0 5 95 7.0 5 95 7.1 70 30 | 10.0 | 70 | 30 |

-

Flow Rate: 0.25 mL/min

-

Injection Volume: 5 µL

3. Mass Spectrometry Conditions

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Key Parameters:

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Curtain Gas: 20 psi

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 500°C

-

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. The selection of these transitions is crucial for the selectivity and sensitivity of the method. For 5-Hydroxymebendazole, a precursor ion of m/z 298 would be selected, with characteristic product ions monitored.[7]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of Mebendazole metabolites using this compound as an internal standard.

Caption: Workflow for the quantification of Mebendazole metabolites.

Conclusion

This compound serves as an indispensable tool for the accurate and reliable quantification of the Mebendazole metabolite, 5-Hydroxymebendazole, in biological matrices. The use of this stable isotope-labeled internal standard, in conjunction with a robust analytical method such as the LC-MS/MS protocol detailed here, is essential for researchers in drug development and food safety monitoring to ensure data of the highest quality and integrity.

References

- 1. clearsynth.com [clearsynth.com]

- 2. 5-Hydroxymebendazole D3 | 1173020-86-4 | SynZeal [synzeal.com]

- 3. achemtek.com [achemtek.com]

- 4. This compound | C16H15N3O3 | CID 71312485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. A Liquid Chromatography – Tandem Mass Spectrometry Approach for the Identification of Mebendazole Residue in Pork, Chicken, and Horse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Hydroxymebendazole-d3 Analytical Standard: Suppliers and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical standard 5-Hydroxymebendazole-d3, including a comparative analysis of suppliers, detailed experimental protocols for its use as an internal standard, and visual workflows to aid in method development. This guide is intended for researchers, scientists, and professionals in drug development and food safety analysis who utilize sensitive analytical techniques for the quantification of mebendazole (B1676124) and its metabolites.

Core Section 1: Comparative Analysis of this compound Suppliers

The selection of a reliable analytical standard is paramount for accurate and reproducible results. This section provides a comparative summary of key suppliers for this compound, detailing their product specifications to facilitate an informed purchasing decision.

| Supplier | Product Name/Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Format | Available Sizes | Storage Conditions |

| LGC Standards | This compound (TRC-H247377)[1] | 1173020-86-4 | C₁₆D₃H₁₂N₃O₃ | 300.33 | Information not readily available | Neat Solid | Custom synthesis | Room Temperature (Shipping) |

| Clearsynth | This compound (CS-W-00090)[2] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.3 | Information not readily available | Solid | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Refer to MSDS |

| MedChemExpress | This compound (HY-123305S) | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | >98% | Solid | 1mg, 5mg, 10mg, 50mg, 100mg | Powder: -20°C (3 years), 4°C (2 years); In solvent: -80°C (6 months), -20°C (1 month) |

| A Chemtek | This compound (MSK5550)[3] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | 98+% | Solid | Information not readily available | Information not readily available |

| A Chemtek | This compound Solution (MSK5550-100M)[4] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | N/A | 100 µg/mL in Methanol (B129727) | Information not readily available | Information not readily available |

| SynZeal | 5-Hydroxymebendazole (B1664658) D3[5] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | Supplied with CoA | Solid | Information not readily available | Ambient (Shipping) |

| Pharmaffiliates | 5-Hydroxymebendazole D3 (PA STI 089039)[6] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | Information not readily available | Information not readily available | Information not readily available | 2-8°C Refrigerator |

| HPC Standards Inc. | D3-Hydroxymebendazole (679385)[7] | 1173020-86-4 | C₁₆H₁₂D₃N₃O₃ | 300.33 | Information not readily available | Solid | 1x10mg | 20°C |

Core Section 2: Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantitative analysis of mebendazole and its primary metabolite, 5-hydroxymebendazole, in various biological matrices. Below are detailed protocols adapted from published research.

Protocol 1: Analysis of Mebendazole and its Metabolites in Bovine Muscle by UPLC-MS/MS

This protocol is adapted from a method for the determination of anthelmintic drug residues in beef.[8][9][10]

1. Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Serially dilute the stock solution with an appropriate solvent (e.g., methanol or mobile phase) to achieve the desired concentrations for spiking and calibration curves.

2. Sample Preparation (Matrix Solid-Phase Dispersive Extraction):

-

Weigh 2 g of homogenized bovine muscle tissue into a 50 mL centrifuge tube.

-

Spike the sample with the this compound internal standard solution.

-

Add 10 mL of extraction solvent (e.g., 1% formic acid in acetonitrile).

-

Homogenize for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube containing a dispersive solid-phase extraction (dSPE) cleanup sorbent (e.g., C18 and PSA).

-

Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm filter before UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 95% A

-

1-8 min: Linear gradient to 5% A

-

8-10 min: Hold at 5% A

-

10.1-12 min: Return to 95% A

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: To be optimized for 5-hydroxymebendazole and this compound.

Protocol 2: Analysis of Mebendazole and its Metabolites in Poultry Muscle by HPLC-MS/MS

This protocol is adapted from a method for the simultaneous determination of levamisole (B84282) and mebendazole and its metabolites in poultry muscle.[11]

1. Standard Solution Preparation:

-

Prepare stock and working standard solutions of this compound as described in Protocol 1.

2. Sample Preparation (Liquid-Liquid Extraction and Solid-Phase Extraction):

-

Weigh 2 g of homogenized poultry muscle into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spike with the this compound internal standard.

-

Add 10 mL of ethyl acetate (B1210297) and 1 mL of 50% potassium hydroxide (B78521) solution.

-

Homogenize and vortex for 5 minutes.

-

Centrifuge at 8000 rpm for 10 minutes.

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Repeat the extraction step with another 10 mL of ethyl acetate.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 2 mL of 0.1 M hydrochloric acid.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 3 mL of water followed by 3 mL of methanol.

-

Elute the analytes with 3 mL of 5% ammoniated methanol.

-

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

-

Filter through a 0.22 µm filter before HPLC-MS/MS analysis.

3. HPLC-MS/MS Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: Xbridge C18 (5 µm, 4.6 x 150 mm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: To be optimized for 5-hydroxymebendazole and this compound.

Core Section 3: Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the protocols.

Caption: UPLC-MS/MS Sample Preparation Workflow for Bovine Muscle.

Caption: HPLC-MS/MS Sample Preparation Workflow for Poultry Muscle.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. clearsynth.com [clearsynth.com]

- 3. achemtek.com [achemtek.com]

- 4. achemtek.com [achemtek.com]

- 5. 5-Hydroxymebendazole D3 | 1173020-86-4 | SynZeal [synzeal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Anthelmintic drug residues in beef: UPLC-MS/MS method validation, European retail beef survey, and associated exposure and risk assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

- 11. mdpi.com [mdpi.com]

Safety and Handling of 5-Hydroxymebendazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and key experimental considerations for 5-Hydroxymebendazole-d3. This deuterated analog of a primary mebendazole (B1676124) metabolite is a critical tool in pharmacokinetic and metabolic studies. Adherence to proper safety protocols is essential when working with this compound.

Compound Identification and Properties

This compound is a stable isotope-labeled form of 5-Hydroxymebendazole, a metabolite of the anthelmintic drug Mebendazole. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Source |

| Chemical Name | trideuteriomethyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | [1] |

| CAS Number | 1173020-86-4 | [1][2][3] |

| Molecular Formula | C₁₆H₁₂D₃N₃O₃ | [2][3] |

| Molecular Weight | 300.33 g/mol | [1][3][4] |

| Appearance | Not specified (likely a solid) | |

| Storage Temperature | 2-8°C or -20°C | [5] |

Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[6] |

Signal Word: Warning[1]

Precautionary Statements

Safe handling of this compound requires adherence to the following precautionary measures:

| Code | Precautionary Statement |

| P201 | Obtain special instructions before use.[6] |

| P202 | Do not handle until all safety precautions have been read and understood.[6] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][6] |

| P270 | Do not eat, drink or smoke when using this product.[1][6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| P301 + P317 | IF SWALLOWED: Get medical help.[1] |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention.[6] |

| P330 | Rinse mouth.[1] |

| P405 | Store locked up.[6] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][6] |

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Avoid contact with skin and eyes.[7] Avoid inhalation of dust or aerosols. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed. Recommended storage temperatures vary by supplier, with some specifying refrigeration (2-8°C) and others freezing (-20°C).[5] Always refer to the supplier's specific recommendations.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

If Swallowed: Call a poison center or doctor/physician if you feel unwell.[6] Rinse mouth.[6]

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols: Use as an Internal Standard

This compound is primarily used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 5-Hydroxymebendazole in biological matrices. The use of a stable isotope-labeled IS is the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.[8][9]

Below is a representative protocol for the analysis of 5-Hydroxymebendazole in plasma using this compound as an internal standard. This protocol is a general guideline and should be optimized and validated for specific experimental needs.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

-

LC Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is recommended. The specific precursor and product ion transitions for both 5-Hydroxymebendazole and this compound must be optimized.

Metabolic Pathway of Mebendazole

5-Hydroxymebendazole is a primary metabolite of Mebendazole. The metabolism of Mebendazole is extensive and occurs primarily in the liver.[10] The main metabolic pathways involve oxidation and hydrolysis.[11] Understanding this pathway is crucial for interpreting data from studies using this compound.

Caption: Simplified metabolic pathway of Mebendazole.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory, from receipt to disposal.

References

- 1. This compound | C16H15N3O3 | CID 71312485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. achemtek.com [achemtek.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. benchchem.com [benchchem.com]

- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ijirt.org [ijirt.org]

A Technical Guide to the Solubility of 5-Hydroxymebendazole-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Hydroxymebendazole-d3, a deuterated metabolite of the anthelmintic drug mebendazole. Given the limited publicly available quantitative solubility data for this specific isotopically labeled compound, this guide also offers a comprehensive, generalized experimental protocol for determining its thermodynamic solubility in various organic solvents. The methodologies described herein are based on established practices for active pharmaceutical ingredients (APIs).

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation development, and efficacy. For a compound like this compound, which is often used as an internal standard in analytical methods, understanding its solubility is crucial for preparing accurate stock solutions and calibration standards.

There are two primary types of solubility measurements:

-

Thermodynamic Solubility : This is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound. It is a fundamental property of the compound under specific conditions of solvent, temperature, and pressure. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[1][2]

-

Kinetic Solubility : This measures the concentration of a compound when it first precipitates from a solution that was initially prepared by dissolving the compound in a co-solvent (like DMSO) and then adding it to an aqueous buffer. This method is often used in high-throughput screening during early drug discovery.[1][3]

This guide will focus on the determination of thermodynamic solubility, which provides a more fundamental understanding of the compound's properties.

Solubility Data for 5-Hydroxymebendazole and Related Compounds

| Compound | Solvent | Solubility | Notes |

| 5-Hydroxymebendazole | Dimethylformamide (DMF) / Methanol (B129727) (1:9 v/v) | ~6 mg/mL | A racemic sample was dissolved in DMF and diluted with methanol for HPLC analysis.[4] |

| Mebendazole | Dimethyl Sulfoxide (DMSO) | ~10 mM | Soluble up to this approximate concentration.[5] |

| Mebendazole | Formic Acid | Readily Soluble | Qualitative description.[6] |

| Mebendazole | Water, Ethanol, Ether, Chloroform | Almost Insoluble | Qualitative description.[6] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The following protocol outlines a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent of interest. This method is adapted from established protocols for pharmaceutical compounds.[2][7][8]

1. Materials and Equipment

-

This compound (solid form)

-

High-purity organic solvents (e.g., DMSO, methanol, ethanol, acetonitrile, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a constant concentration of the dissolved compound.[2]

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or directly filter the supernatant using a syringe filter chemically compatible with the solvent. This step is critical to avoid contamination of the sample with undissolved particles.

-

-

Quantitative Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

3. Calculation

The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in units such as mg/mL, µg/mL, or moles/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Signaling Pathways and Logical Relationships

As this compound is primarily used as an analytical standard, its direct involvement in signaling pathways is not a primary area of research. The parent compound, mebendazole, is known to exert its anthelmintic effect by inhibiting microtubule polymerization.[5] It also shows potential as an anticancer agent through various mechanisms, including disruption of microtubule function in cancer cells. Any biological activity of 5-Hydroxymebendazole would likely mirror that of mebendazole, but its primary application remains in bioanalytical assays as a stable isotope-labeled internal standard.

The logical relationship for its use in such assays is outlined in the following diagram.

Caption: Use as an Internal Standard in Bioanalysis.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For precise and reliable results, it is imperative to use high-purity materials and validated analytical methods.

References

- 1. enamine.net [enamine.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties [mdpi.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

An In-depth Technical Guide to the Storage and Stability of 5-Hydroxymebendazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and analytical considerations for 5-Hydroxymebendazole-d3, a deuterated internal standard crucial for the accurate quantification of the primary metabolite of mebendazole (B1676124). This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment and analysis.

Introduction to this compound

This compound is the deuterium-labeled form of 5-Hydroxymebendazole, the major active metabolite of mebendazole. Mebendazole is a broad-spectrum benzimidazole (B57391) anthelmintic agent used to treat various parasitic worm infections. In recent years, mebendazole has also garnered significant interest for its potential anticancer properties. The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variability during sample preparation and analysis by mass spectrometry, ensuring accurate and precise quantification in biological matrices.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and stability of this compound. The following conditions are recommended based on information from various suppliers and best practices for deuterated compounds.

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | To minimize degradation and maintain long-term stability. |

| Form | Solid (lyophilized powder) or solution | Solid form is generally more stable for long-term storage. Solutions are typically prepared in organic solvents like methanol (B129727) or acetonitrile (B52724). |

| Light Exposure | Protect from light | Benzimidazole compounds can be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | To prevent oxidation. |

| Incompatible Materials | Avoid strong oxidizing agents, reducing agents, and water. | These can promote chemical degradation. |

| Handling | Use appropriate personal protective equipment (PPE). Handle in a well-ventilated area. Avoid repeated freeze-thaw cycles for solutions. | To ensure safety and prevent degradation from repeated temperature fluctuations. |

Stability Profile and Potential Degradation Pathways